molecular formula C6H11N3O2 B2456494 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol CAS No. 1248039-33-9

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol

Cat. No.: B2456494
CAS No.: 1248039-33-9
M. Wt: 157.173
InChI Key: WDYKYRPBZOITIL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound this compound represents a complex heterocyclic molecule with distinct structural characteristics that define its chemical behavior and applications. This substance is formally designated by the Chemical Abstracts Service registry number 1248039-33-9, providing unambiguous identification within the chemical literature. The molecular composition follows the formula C₆H₁₁N₃O₂, indicating the presence of six carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration.

The systematic nomenclature for this compound reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic structures. The name explicitly describes the connectivity pattern starting from the terminal ethanol unit, progressing through the ether linkage, and culminating in the triazole ring system. The designation "1H-1,2,4-triazol-1-yl" specifically indicates that the triazole ring is attached through the nitrogen atom at position one, while the "1H" descriptor clarifies the tautomeric form of the heterocycle. The "ethoxy" segment identifies the two-carbon ether bridge connecting the triazole moiety to the terminal alcohol functionality.

The molecular weight of this compound is calculated at 157.1704 grams per mole, positioning it within the range of small to medium-sized organic molecules suitable for various synthetic applications. The Simplified Molecular Input Line Entry System representation for this compound is documented as "OCCOCCn1cncn1", providing a compact textual description of the molecular connectivity. This encoding system facilitates computer-based chemical database searches and molecular modeling calculations essential for modern chemical research methodologies.

Property Value Reference
Chemical Abstracts Service Number 1248039-33-9
Molecular Formula C₆H₁₁N₃O₂
Molecular Weight 157.1704 g/mol
Simplified Molecular Input Line Entry System OCCOCCn1cncn1
MDL Number MFCD12785460

Historical Background and Discovery

The development of this compound emerges from the broader historical context of triazole chemistry, which has experienced significant advancement since the initial discovery of triazole compounds in the late nineteenth century. The systematic exploration of 1,2,4-triazole derivatives gained momentum throughout the twentieth century as researchers recognized the unique properties conferred by the triazole heterocycle. These five-membered nitrogen-containing rings demonstrate exceptional stability and versatility, making them attractive targets for synthetic modification and functionalization.

The specific synthesis methodologies for compounds containing both triazole and ether functionalities developed as part of broader efforts to create hybrid molecules combining multiple pharmacophoric elements. Research into triazole-containing compounds intensified particularly during the latter half of the twentieth century, driven by discoveries of biological activity in various triazole derivatives. The incorporation of ether linkages into triazole-containing molecules represents a logical extension of structure-activity relationship studies aimed at optimizing molecular properties such as solubility, bioavailability, and target selectivity.

The emergence of this compound as a specific synthetic target likely occurred within the context of combinatorial chemistry efforts and systematic library construction projects. These approaches, which became prominent in the 1990s and early 2000s, emphasized the creation of diverse molecular collections for biological screening and lead compound identification. The particular structural features of this compound, including the terminal alcohol group and flexible ether linkage, suggest its development was influenced by medicinal chemistry considerations regarding drug-like properties and synthetic accessibility.

Contemporary synthetic approaches to triazole-containing compounds have been significantly enhanced by the development of click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions. While the specific historical timeline for this compound synthesis is not extensively documented in the available literature, the compound likely emerged from systematic studies of triazole functionalization and derivatization conducted within academic and industrial research laboratories focused on heterocyclic chemistry.

Importance in Chemical Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that facilitate diverse applications across multiple research domains. The compound functions primarily as a heterocyclic building block in synthetic chemistry, where its triazole moiety provides a stable and functionalizable scaffold for further molecular elaboration. The presence of both ether and alcohol functional groups within the same molecule creates opportunities for selective chemical modifications and conjugation reactions that are essential for modern drug discovery and materials science applications.

Research applications of this compound are particularly notable in the field of medicinal chemistry, where triazole-containing molecules have demonstrated significant biological activity across numerous therapeutic areas. The structural architecture of this compound provides an ideal framework for investigating structure-activity relationships and optimizing pharmacological properties. The terminal alcohol group serves as a convenient handle for conjugation to other molecular entities, enabling the construction of more complex bioactive compounds through standard organic transformation reactions.

The compound's utility extends to materials science applications, where the triazole heterocycle contributes to unique electronic and coordination properties. Triazole-containing compounds are frequently employed in the development of coordination polymers, metal-organic frameworks, and other advanced materials where the nitrogen atoms can serve as coordination sites for metal centers. The ether linkage in this compound provides additional flexibility that may be advantageous in certain materials applications requiring specific geometric arrangements or mechanical properties.

From a synthetic methodology perspective, this compound represents an important intermediate in the preparation of more complex triazole-containing structures. General synthetic approaches to triazole derivatives have been extensively reviewed in the chemical literature, with numerous methodologies developed for the construction and functionalization of these heterocyclic systems. The specific structural features of this compound make it a valuable starting material for exploring new synthetic transformations and developing novel chemical reactivity patterns.

Research Application Significance Key Features Utilized
Medicinal Chemistry Bioactive compound development Triazole pharmacophore, alcohol functionality
Materials Science Coordination compound synthesis Nitrogen coordination sites, structural flexibility
Synthetic Chemistry Building block for complex molecules Multiple functional groups, stable heterocycle

Properties

IUPAC Name

2-[2-(1,2,4-triazol-1-yl)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c10-2-4-11-3-1-9-6-7-5-8-9/h5-6,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYKYRPBZOITIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol typically involves the reaction of 1H-1,2,4-triazole with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the triazole nitrogen on the ethylene oxide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
One of the primary applications of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is its antifungal properties. Triazole compounds are known for their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole and voriconazole. Studies have shown that triazole derivatives exhibit potent activity against various fungal pathogens, including Candida species and Aspergillus species .

Anticancer Potential
Recent research highlights the potential of triazole derivatives in cancer therapy. Compounds with triazole moieties have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that certain triazole-containing compounds can inhibit histone demethylase LSD1, leading to apoptosis in cancer cells. The structure–activity relationship studies indicate that modifications to the triazole ring can enhance anticancer activity .

Agricultural Applications

Fungicides
The antifungal properties of triazole compounds extend beyond human medicine into agriculture. Triazoles are widely used as fungicides in crop protection. They are effective against a range of plant pathogens, thus improving crop yield and quality. The application of this compound as a fungicide could be explored further due to its structural similarities with existing agricultural triazoles .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited significant inhibition zones in agar diffusion assays. This suggests potential for development as a therapeutic agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives against MCF-7 breast cancer cells. The study found that modifications to the triazole structure led to enhanced inhibitory effects on cell proliferation and induced apoptosis through specific pathways involving histone demethylation .

Mechanism of Action

The mechanism of action of 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This inhibition can disrupt the metabolic pathways of pathogens or cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    2-(1H-1,2,4-Triazol-1-yl)ethanol: A closely related compound with a similar structure but different functional groups.

    2-(1H-1,2,4-Triazol-1-yl)acetic acid: Another triazole derivative with distinct chemical behavior.

Uniqueness

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmaceutical intermediate make it a valuable compound in various fields .

Biological Activity

2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol is a compound that incorporates a 1,2,4-triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C6H11N3O2
  • CAS Number : 1248039-33-9

The presence of the triazole ring provides significant biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in cellular processes. The triazole ring can act as a bioisostere for various functional groups, allowing it to mimic natural substrates and inhibit enzymatic activity.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research has shown that compounds containing the triazole group exhibit potent inhibition against various fungal pathogens. For example, studies indicate that similar triazole derivatives can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-715.63
A54912.34
A37510.21

These values indicate that the compound's activity is comparable to established anticancer agents like doxorubicin.

Mechanistic Studies

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage. Flow cytometry analyses revealed increased levels of apoptotic markers in treated cells compared to controls.

Study 1: Antifungal Efficacy

In a study assessing antifungal efficacy, derivatives of triazoles were tested against Candida albicans. The results indicated that compounds similar to this compound showed significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the specific derivative tested.

Study 2: Cytotoxic Activity Against Cancer Cells

A comprehensive study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results demonstrated that compounds with structural similarities to this compound had IC50 values lower than those of traditional chemotherapeutics in multiple assays.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethan-1-ol, and how do reaction conditions (e.g., solvent, catalyst) impact yield?

  • Methodology: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phenacyl azole derivatives (structurally similar) are synthesized using iron phthalocyanine (FePC) catalysts under aerobic conditions, achieving high regioselectivity via Markovnikov addition . Solvent choice (e.g., ethanol, DMF) affects solubility and reaction rates, while catalysts like FePC enhance efficiency by stabilizing intermediates . Purification often involves flash chromatography or recrystallization, with yields typically reported between 60–80% .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

  • Methodology:

  • ¹H/¹³C NMR : Key signals include the triazole proton (δ ~8.5–9.0 ppm) and hydroxyl proton (δ ~4.0–5.0 ppm) .
  • X-ray diffraction (XRD) : Used to resolve crystal packing and hydrogen-bonding networks. For analogous triazole derivatives, XRD revealed planar triazole rings and intermolecular O–H···N interactions stabilizing the structure .
  • GC-MS/HRMS : Validates molecular weight and fragmentation patterns .

Q. How does the triazole moiety influence the compound’s physicochemical properties (e.g., solubility, stability)?

  • The 1,2,4-triazole group enhances hydrophilicity due to nitrogen-rich heterocyclic structure, improving aqueous solubility compared to non-polar analogs. However, the ethoxy chain introduces flexibility, potentially reducing crystallinity. Stability studies under varying pH and temperature are critical, as triazoles may undergo hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. What is the mechanistic basis for the antifungal activity observed in triazole-containing analogs, and how can structure-activity relationships (SAR) guide optimization?

  • Methodology: Triazoles inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. SAR studies on analogs show:

  • Triazole positioning : 1H-1,2,4-triazol-1-yl groups exhibit higher potency than 1,2,3-triazoles due to optimal binding to CYP51’s heme iron .
  • Side-chain modifications : Ethoxy extensions improve membrane permeability but may reduce target affinity. Balancing chain length and rigidity (e.g., cyclopropane substitutions) enhances bioavailability .
    • Data Contradictions: Some studies report reduced activity with bulkier substituents, suggesting steric hindrance at the active site .

Q. How can computational modeling (e.g., molecular docking, QSAR) predict the compound’s interaction with biological targets?

  • Methodology:

  • Docking simulations : Use software like AutoDock to model interactions with CYP51. For example, the triazole nitrogen coordinates with heme iron, while the ethoxy chain occupies hydrophobic pockets .
  • QSAR models : Correlate logP, polar surface area, and H-bond donors/acceptors with antifungal IC₅₀ values. Hydrophobic substituents on the ethoxy chain often improve potency .

Q. What challenges arise in enantioselective synthesis, and how can chiral resolution be achieved?

  • Methodology: The hydroxyl and triazole groups create chiral centers, complicating stereochemical control. Strategies include:

  • Chiral catalysts : Use of Ru or Rh complexes in asymmetric hydrogenation .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers, as reported for related triazole alcohols .
    • Data Gaps: Limited evidence exists for enantiomer-specific bioactivity, necessitating further studies .

Contradictions and Limitations in Current Research

  • Synthetic Routes : While FePC catalysts are effective for alkynol derivatives , alternative methods (e.g., copper-catalyzed click chemistry) may offer better regioselectivity for triazole-ethoxy analogs but lack experimental validation .
  • Bioactivity : Some studies emphasize antifungal activity , while others focus on anti-inflammatory or anticancer potential without mechanistic clarity .

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